[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
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Overview
Description
Scientific Research Applications
Oxidative Removal and Synthesis
- Oxidatively Removable Carboxy Protecting Groups : The 2,6-Dimethoxybenzyl esters, similar in structure to the compound , have been explored for their ease of oxidation to generate carboxylic acids, indicating their potential use in synthetic chemistry (Kim & Misco, 1985).
Antibacterial and Anti-HIV Properties
- Antibacterial and Anti-HIV Agents : Compounds structurally related to 2,3-Dimethoxybenzyl amino acids have been synthesized and evaluated for antibacterial and anti-HIV activities, suggesting potential medicinal applications (Patel & Chikhalia, 2006).
Electrochemical Properties
- Enhanced Pseudocapacitance Performance : A study on derivatives of phenylglycine (related to the compound of interest) demonstrated their role in improving the electrochemical properties of specific polymers, suggesting applications in supercapacitors (Kowsari et al., 2019).
Crystal Structure Analysis
- Crystal Structure Studies : Research on the crystal structures of similar compounds, such as carboxylic acids and their derivatives, provides insights into molecular interactions and potential applications in materials science (Byriel et al., 1991).
Pharmacological Profile
- Inhibitory Action on Enzymes : Similar structures have been investigated for their role in inhibiting enzymes like cyclo-oxygenase and 5-lipoxygenase, indicating potential therapeutic uses (Laufer et al., 1994).
Synthesis and Antioxidant Ability
- Antioxidant Properties : Certain derivatives containing dimethoxyphenol, similar to the compound , have been synthesized and assessed for their antioxidant abilities, hinting at potential applications in health and nutrition (Hussain, 2016).
Safety And Hazards
properties
IUPAC Name |
2-(N-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-25-16-10-6-7-14(19(16)26-2)11-20-17(22)12-21(13-18(23)24)15-8-4-3-5-9-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJXSHJPAPMUSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150798 |
Source
|
Record name | Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid | |
CAS RN |
1142204-81-6 |
Source
|
Record name | Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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